3-nitro-N-(4-sulfamoylbenzyl)benzamide
Description
3-Nitro-N-(4-sulfamoylbenzyl)benzamide is a benzamide derivative characterized by a sulfamoylbenzyl group at the N-position and a nitro substituent at the 3-position of the benzamide core. The sulfamoyl group (-SO₂NH₂) and nitro (-NO₂) moieties confer distinct electronic and steric properties, influencing its pharmacological and physicochemical behavior.
Properties
Molecular Formula |
C14H13N3O5S |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
3-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C14H13N3O5S/c15-23(21,22)13-6-4-10(5-7-13)9-16-14(18)11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22) |
InChI Key |
KSLSLQWEZGEJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzamide to introduce the nitro group. This is followed by the sulfonation of benzylamine to introduce the aminosulfonyl group. The final step involves coupling the two intermediates under specific conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: N-[4-(aminosulfonyl)benzyl]-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: N-[4-(aminosulfonyl)benzyl]-3-carboxybenzamide
Scientific Research Applications
N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The aminosulfonyl group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-nitro-N-(4-sulfamoylbenzyl)benzamide with benzamide derivatives sharing structural or functional group similarities. Key differences in substituents, biological targets, and activities are highlighted.
Substituent Variations on the Benzamide Core
Role of Sulfamoyl and Related Groups
- Sulfamoylbenzyl vs. Phenoxyphenyl (ICA-105574): Replacing the sulfamoyl group with a phenoxyphenyl moiety (ICA-105574) shifts activity toward hERG1 channel activation. The phenoxyphenyl group likely enhances hydrophobic interactions with the channel’s pore module (residues F557, Y652), whereas the sulfamoyl group may favor hydrogen bonding or polar interactions .
- Sulfamoyl Derivatives in Glucokinase Activation:
Sulfamoyl benzamides (e.g., compounds 6, 7, 8 in ) activate glucokinase (GK) via H-bonding between the benzamide carbonyl and Arg63. The sulfamoyl group’s position and electronic effects are critical for stabilizing this interaction .
Nitro Substituent Position and Bioactivity
- 3-Nitro vs. 2-Nitro:
The 3-nitro configuration in the target compound and ICA-105574 is associated with hERG1 modulation, while 2-nitro derivatives (e.g., 2-nitro-N-(4-nitrophenyl)benzamide) lack reported channel effects. Positional differences may disrupt binding to key residues like L622 or Y652 in hERG1 .
Structure-Activity Relationship (SAR) Insights
Sulfamoyl Group as a Hydrogen-Bond Donor/Acceptor: The -SO₂NH₂ group in this compound may mimic natural ligands in targets like GK or FtsZ, where sulfonamide interactions are critical for binding .
Benzyl vs. Phenethyl Linkers: Compounds with benzyl linkers (e.g., ) exhibit different steric profiles compared to phenethyl analogs (), affecting membrane permeability or target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
